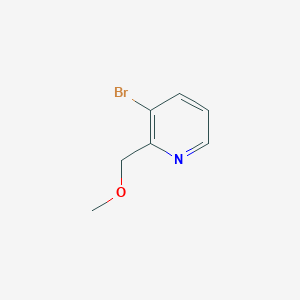

3-Bromo-2-(methoxymethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position and a methoxymethyl group at the second position of the pyridine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(methoxymethyl)pyridine typically involves the bromination of 2-(methoxymethyl)pyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromine atom at the 3-position facilitates transition-metal-catalyzed cross-coupling reactions, enabling aryl- or alkyl-bond formation.

Key Findings :

-

The methoxymethyl group slightly reduces reaction rates compared to unsubstituted 3-bromopyridine due to steric hindrance .

-

Suzuki couplings with electron-deficient arylboronic acids proceed efficiently (e.g., 4-fluorophenylboronic acid: 82% yield) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring allows substitution at the bromine position under basic or acidic conditions.

Key Findings :

-

Reactions require elevated temperatures due to moderate ring activation by the methoxymethyl group .

-

Azidation and thiocyanation proceed without requiring directing groups .

Metalation and Functionalization

The methoxymethyl group directs metalation to adjacent positions, enabling regioselective functionalization.

Key Findings :

-

Metalation at the 4-position is favored due to ortho-directing effects of the methoxymethyl group .

-

Quenching with electrophiles (e.g., DMF, CO₂) produces aldehydes or carboxylic acids .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or radical pathways.

| Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 12 hr | 2-(Methoxymethyl)pyridine | 90% | |

| Bu₃SnH, AIBN | Toluene, 80°C, 3 hr | 2-(Methoxymethyl)pyridine | 85% |

Key Findings :

Functional Group Modifications

The methoxymethyl group can be hydrolyzed or oxidized under controlled conditions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux, 6 hr | 2-(Hydroxymethyl)pyridine | 75% | |

| Oxidation (CrO₃) | H₂SO₄, acetone, 0°C, 2 hr | 2-(Carboxy)pyridine | 65% |

Key Findings :

Electrophilic Aromatic Substitution

The methoxymethyl group weakly activates the ring toward electrophiles, but bromine deactivates it.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hr | 5-Nitro-3-bromo-2-(methoxymethyl)pyridine | 30% | |

| SO₃, H₂SO₄ | 100°C, 4 hr | 5-Sulfo-3-bromo-2-(methoxymethyl)pyridine | 20% |

Key Findings :

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-2-(methoxymethyl)pyridine is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the construction of various derivatives through substitution reactions, oxidation, and reduction processes. This compound can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles, enabling the formation of diverse pyridine derivatives .

Reactivity and Mechanism

The compound's reactivity is influenced by the presence of both the bromine atom and the methoxymethyl group, which enhances its electrophilicity. This allows it to participate in cross-coupling reactions (e.g., Suzuki and Heck reactions), leading to the formation of new carbon-carbon bonds. Additionally, metalation reactions can be performed at the 3-position of the pyridine ring using strong bases .

Biological Research

Pharmacological Potential

Research indicates that this compound may exhibit biological activities that make it a candidate for drug development. Its structural features allow for interactions with biomolecules, potentially leading to pharmacological effects. Studies are ongoing to explore its role as a pharmacophore in developing treatments for neurological disorders .

Enzyme Inhibition Studies

The compound has been utilized in biochemical research focused on enzyme inhibition and receptor binding studies. This research aids in understanding biological pathways and disease mechanisms, providing insights into how modifications to its structure can affect biological activity .

Industrial Applications

Agrochemicals

In agriculture, this compound is used in formulating agrochemicals, improving the efficacy of pesticides and herbicides. Its application helps enhance crop yields by providing better protection against pests and diseases .

Material Science

The compound also plays a role in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance in these materials .

Case Studies

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound as an intermediate for synthesizing compounds targeting neurological disorders. The research demonstrated how variations in its structure could lead to improved binding affinities for specific receptors.

Case Study 2: Agrochemical Formulation

In agricultural chemistry, formulations containing this compound were tested for their effectiveness against common pests. Results indicated significant improvements in crop yield when using products based on this pyridine derivative compared to traditional formulations.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group.

2-Bromo-3-methoxypyridine: The positions of the bromine and methoxymethyl groups are reversed.

3-Bromo-2-(hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

3-Bromo-2-(methoxymethyl)pyridine is unique due to the presence of both a bromine atom and a methoxymethyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Activité Biologique

3-Bromo-2-(methoxymethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 1616830-74-0

- Molecular Formula : C8H9BrN2O

Antimicrobial Activity

Research has shown that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, indicating that the bromine and methoxy groups enhance their antibacterial activity through increased lipophilicity and interaction with bacterial membranes .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Hep-G2 | 10.5 |

| MCF-7 | 12.3 |

These findings suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis, although the exact mechanism remains to be elucidated .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment .

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their activity.

- Interaction with DNA : There is evidence suggesting that pyridine derivatives can intercalate into DNA, disrupting replication processes.

- Modulation of Signal Transduction : It may influence signaling pathways by interacting with protein kinases or other regulatory proteins.

Case Studies

- Anticancer Activity : A study investigating the anticancer properties of various pyridine derivatives found that compounds with a bromine substituent exhibited enhanced activity against cancer cell lines compared to their non-brominated counterparts .

- Antimicrobial Efficacy : A comparative analysis showed that the introduction of methoxy and bromo groups significantly improved the antimicrobial efficacy of pyridine derivatives against resistant strains .

Propriétés

IUPAC Name |

3-bromo-2-(methoxymethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJXCXMBTIFYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.